3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
CAS No.: 1190312-12-9
Cat. No.: VC8214482
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine - 1190312-12-9](/images/structure/VC8214482.png)
Specification
CAS No. | 1190312-12-9 |
---|---|
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.15 g/mol |
IUPAC Name | 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine |
Standard InChI | InChI=1S/C7H6N4O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H,8H2 |
Standard InChI Key | HUHOARLBDHPXRY-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N |
Canonical SMILES | C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The molecular structure of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine consists of a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The nitro group () at position 3 and the amine group () at position 6 introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The IUPAC name, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, reflects this substitution pattern.
Table 1: Key Identifiers of 3-Nitro-1H-Pyrrolo[3,2-b]Pyridin-6-Amine
Property | Value |
---|---|
CAS No. | 1190312-12-9 |
Molecular Formula | |
Molecular Weight | 178.15 g/mol |
SMILES | C1=C(C=NC2=C1NC=C2N+[O-])N |
InChI Key | HUHOARLBDHPXRY-UHFFFAOYSA-N |
Synthesis and Characterization
Table 2: Representative Reaction Conditions for Pyrrolopyridine Derivatives
Substrate | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1H-Pyrrolo[3,2-b]pyridin-2-one | Piperidine, methanol, reflux | 70% |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are commonly employed for purification. Solvent systems such as dichloromethane-methanol gradients (100:1 to 10:1) have proven effective for isolating pyrrolopyridine analogs .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains understudied, but its nitro and amine groups suggest moderate polarity. Analogous compounds exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability data indicate that nitroaromatic compounds are generally sensitive to light and heat, necessitating storage in inert atmospheres at low temperatures.
Computational Predictions
Computational models predict a topological polar surface area (TPSA) of 41.99 Ų and a consensus logP of 0.42, indicating moderate lipophilicity . These properties align with its potential as a bioactive molecule capable of crossing cell membranes.
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